

# Chemical Identity and Structural Utility of 4-Aminocyclohexanecarboxamide HCl

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## Compound of Interest

**Compound Name:** 4-Aminocyclohexane-1-carboxamide hydrochloride

**CAS No.:** 856563-23-0

**Cat. No.:** B1523020

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Content Type: Technical Monograph Audience: Medicinal Chemists, Process Scientists, and Structural Biologists

## Part 1: Executive Summary & Critical Disambiguation

4-Aminocyclohexanecarboxamide HCl is a rigid, bifunctional aliphatic scaffold used primarily in medicinal chemistry as a linker and pharmacophore. It serves as a conformationally restricted analogue of lysine or

-aminobutyric acid (GABA), providing defined spatial orientation between the amine and amide functionalities.

**CRITICAL WARNING:** Structural "False Friends" Researchers frequently conflate this molecule with Tranexamic Acid Amide. This error can lead to failed structure-activity relationship (SAR) campaigns.

- Target Molecule: 4-Aminocyclohexanecarboxamide (0 carbons between ring and amine).

- Tranexamic Acid Amide:trans-4-(Aminomethyl)cyclohexanecarboxamide (1 methylene group between ring and amine).

The absence of the methylene spacer in 4-aminocyclohexanecarboxamide significantly alters the pKa of the primary amine and reduces the hydrodynamic radius, changing its binding profile in serine protease pockets (e.g., Plasmin, Urokinase).

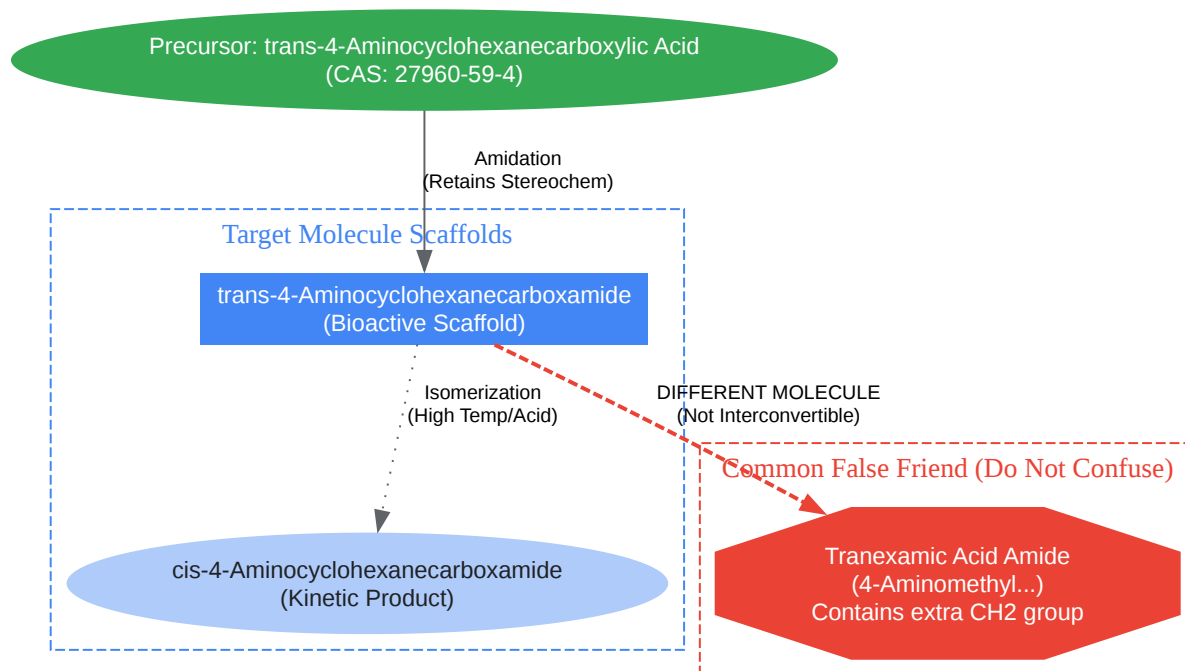
## Part 2: Nomenclature and Synonyms

To ensure procurement and citation accuracy, use the following validated identifiers. Note that the trans-isomer is the predominant pharmacologically active scaffold found in literature (e.g., ERK inhibitors).

Identifier Type	Designation	Notes
Common Name	4-Aminocyclohexanecarboxamide HCl	Ambiguous stereochemistry.[1] [2]
Systematic Name	4-Aminocyclohexane-1-carboxamide hydrochloride	Preferred IUPAC style.
Stereospecific Name	trans-4-Aminocyclohexanecarboxamide HCl	The thermodynamically stable, bioactive isomer.
CAS (Generic)	856758-75-3	References the free base (unspecified stereochem).
CAS (Cis-isomer)	754182-14-4	cis-4-aminocyclohexanecarboxamide.[3]
CAS (Precursor)	27960-59-4	trans-4-aminocyclohexanecarboxylic acid HCl (The Acid, not Amide).

## Structural Visualization: Isomerism & Confusion

The following diagram clarifies the stereochemical relationships and the critical distinction from Tranexamic acid derivatives.



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Caption: Structural relationship between the target amide, its precursors, and the common "false friend" Tranexamic acid amide.

### Part 3: Physicochemical Properties

The hydrochloride salt enhances solubility and stability compared to the hygroscopic free base.

Property	Value / Description	Relevance
Molecular Formula		Salt stoichiometry is typically 1:1.
Molecular Weight	178.66 g/mol	Fragment-based drug discovery (FBDD) friendly.
Solubility	>50 mg/mL in Water	Highly soluble due to ionic character.
pKa (Amine)	~10.5 (Predicted)	Protonated at physiological pH (cationic).
H-Bond Donors	4 (Amine + Amide)	High potential for active site anchoring.
LogP	-1.2 (Predicted)	Low lipophilicity; requires transport or prodrug strategies for cell permeability.

## Part 4: Validated Synthesis Protocol

Commercial availability of the amide is limited compared to the acid. The following protocol describes the Mixed Anhydride Method, which is preferred over direct thermal amidation to prevent stereochemical scrambling (cis/trans isomerization).

Precursor: trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid (Boc-protected acid).

### Step-by-Step Methodology

- Activation (Mixed Anhydride Formation):
  - Dissolve trans-4-(Boc-amino)cyclohexanecarboxylic acid (1.0 eq) in anhydrous THF under atmosphere.
  - Cool to -10°C. Add Triethylamine (TEA, 1.1 eq) followed dropwise by Ethyl Chloroformate (1.1 eq).
  - Mechanism: Formation of the mixed anhydride intermediate. Stir for 30 minutes at -10°C.

- Ammonolysis:
  - Introduce Ammonia gas ( ) or add a solution of 0.5M in dioxane (excess, 3.0 eq).
  - Warm to room temperature and stir for 4 hours.
  - Observation: A white precipitate (ammonium chloride) will form.[4]
- Workup:
  - Concentrate the solvent in vacuo. Partition the residue between Ethyl Acetate and water. Wash organic layer with 5% and Brine. Dry over .
  - Result:trans-4-(Boc-amino)cyclohexanecarboxamide.
- Deprotection (Salt Formation):
  - Dissolve the Boc-intermediate in Dichloromethane (DCM).
  - Add 4M HCl in Dioxane (5.0 eq). Stir for 2 hours at RT.
  - Collect the precipitated 4-aminocyclohexanecarboxamide HCl by filtration.[2] Wash with diethyl ether to remove excess HCl.



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Caption: Synthetic workflow utilizing the Mixed Anhydride method to preserve trans-stereochemistry.

## Part 5: Applications in Drug Discovery

### 1. Kinase Inhibitor Scaffolds

The trans-4-aminocyclohexanecarboxamide moiety is a privileged scaffold in kinase inhibitors, particularly for ERK (Extracellular Signal-Regulated Kinase).

- Mechanism: The cyclohexane ring acts as a rigid spacer, projecting the amide into the hinge region or solvent front, while the amine (often derivatized) interacts with the ATP-binding pocket.
- Example: It replaces flexible piperidine rings to improve metabolic stability and selectivity.

### 2. Peptidomimetics

This molecule acts as a non-hydrolyzable surrogate for amino acids.

- Lysine Mimicry: The distance between the amine and the carbonyl is shorter than in lysine, allowing it to probe "cramped" binding sites where a full lysine side chain would sterically clash.
- MCH Receptor Antagonists: Used in the synthesis of Melanin-Concentrating Hormone (MCH) receptor antagonists for obesity treatment, where the rigid geometry locks the pharmacophore in the bioactive conformation.

### 3. Affinity Chromatography

While Tranexamic acid is the standard ligand for Plasminogen purification (binding Kringle domains), 4-aminocyclohexanecarboxamide is used to create affinity columns with lower affinity but higher specificity for certain mutant proteases, allowing for gentler elution conditions.

## References

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- Synthetic Methodology (Mixed Anhydride Route): Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.[5][6] Patent CN108602758B (2021).[5]
- Application in Kinase Inhibitors (ERK)

- Application in MCH Receptor Antagonists: MCH receptor antagonists.[4][7][8][9][10] World Intellectual Property Organization, WO2003028641A2 (2003).

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